molecular formula C8H10FNO3 B1201722 6-Fluoronorepinephrine CAS No. 86820-21-5

6-Fluoronorepinephrine

Cat. No. B1201722
CAS RN: 86820-21-5
M. Wt: 187.17 g/mol
InChI Key: SBUQBFTXTZSRMH-UHFFFAOYSA-N
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Description

4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol is a member of catechols.

Scientific Research Applications

Antidepressant-like Effects

6-Fluoronorepinephrine (6FNE), as a selective full α-adrenoceptor agonist, exhibits antidepressant-like effects. Administered in the 4th ventricle of mice, 6FNE shows significant anti-immobility effects in various depression-related tests, with effects comparable or superior to traditional antidepressants like desmethylimipramine. It appears to act mainly via the α2-receptor, contrasting with endogenous catecholamines which influence depressive behavior primarily through the α1-receptor. Additionally, 6FNE's antidepressant activity declines at higher doses, indicating a possible pro-depressant effect of one of the α-adrenoceptor subtypes (Stone et al., 2011).

Positron Emission Tomography (PET) Imaging

6FNE, particularly its radioactive form 6-[18F]fluoronorepinephrine, is effective in PET imaging of cardiac sympathetic innervation. Studies in baboons show that (-) and (+)-6-[18F]fluoronorepinephrine and 6-[18F]fluorodopamine have distinct kinetics in the heart. Pretreatment with desipramine, a norepinephrine reuptake inhibitor, significantly reduces cardiac uptake of these compounds, especially (-)-6-[18F]fluoronorepinephrine, suggesting its potential as a tracer for endogenous norepinephrine (Ding et al., 1993).

Binding to Adrenergic and Dopaminergic Receptors

Fluorocatecholamines like 6-fluoronorepinephrine demonstrate selectivity for α-adrenergic receptors, being more potent at these receptors than β-adrenergic receptors. This selectivity is influenced by the position of the fluorine substituent and the interactions of the ethanolamine side chain with fluorine (Nimit et al., 1980).

Neurotransmitter Properties

6F-NE formed from 6-fluorodopamine (6F-DA) in vivo is taken up and stored in adrenergic nerve terminals and can be released during sympathetic nerve stimulation. In the heart, the turnover rate of 6F-NE is similar to that of norepinephrine, and systemic administration to rats shows comparable vasopressor potency, indicating its role as a false adrenergic neurotransmitter (Chiueh et al., 1983).

Adrenergic Agonist Properties

6-Fluoronorepinephrine is identified as an alpha-adrenergic agonist. Biological properties conferred by fluorine substituents in peripheral and central adrenergically responsive systems show that 6-fluoronorepinephrine primarily exhibits alpha-adrenergic agonist properties (Kirk et al., 1979).

Interaction with Antidepressants

Chronic administration of antidepressants modifies the interaction between 6-fluoronorepinephrine and isoproterenol receptors in rat brain slices, suggesting a role in the antidepressant mechanism (Pilc & Enna, 1985).

properties

CAS RN

86820-21-5

Product Name

6-Fluoronorepinephrine

Molecular Formula

C8H10FNO3

Molecular Weight

187.17 g/mol

IUPAC Name

4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol

InChI

InChI=1S/C8H10FNO3/c9-5-2-7(12)6(11)1-4(5)8(13)3-10/h1-2,8,11-13H,3,10H2

InChI Key

SBUQBFTXTZSRMH-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1O)O)F)C(CN)O

Canonical SMILES

C1=C(C(=CC(=C1O)O)F)C(CN)O

synonyms

5-fluoronorepinephrine
6-fluoronorepinephrine
6-fluoronorepinephrine monohydrochloride, (+-)-isomer
6-fluoronorepinephrine oxalate (1:1)
6-fluoronorepinephrine, (+-)-isomer
6-fluoronorepinephrine, (R)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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